DS-1001b - 1898207-64-1

DS-1001b

Catalog Number: EVT-266553
CAS Number: 1898207-64-1
Molecular Formula: C29H29Cl3FN3O4
Molecular Weight: 608.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Methylpropan-2-amine (E)-3-(1-(5-(2-fluoropropan-2-yl)-3-(2,4,6-trichlorophenyl)isoxazole-4-carbonyl)-3-methyl-1H-indol-4-yl)acrylate, also known as DS-1001b, is a novel small molecule inhibitor specifically designed to target mutant isocitrate dehydrogenase 1 (IDH1). [, ] This compound exhibits high selectivity for mutant IDH1 over its wild-type counterpart and demonstrates promising blood-brain barrier (BBB) permeability. [, ] DS-1001b plays a crucial role in scientific research, particularly in investigating the therapeutic potential of targeting mutant IDH1 in various cancers, especially gliomas. [, , , , ]

Future Directions
  • Determining Optimal Dosing and Treatment Regimens: Further research is needed to determine the optimal dosing and treatment schedule for DS-1001b in clinical settings. [, ]
  • Evaluating Long-Term Efficacy and Safety: Long-term studies are crucial to assess the sustained efficacy and safety of DS-1001b in patients with IDH1 mutant gliomas. [, ]
  • Investigating Combination Therapies: Combining DS-1001b with other therapies, such as chemotherapy or immunotherapy, could potentially enhance its therapeutic efficacy. []
  • Expanding Applications to Other Cancer Types: Given its effectiveness in targeting IDH1 mutations, exploring DS-1001b's potential in other cancer types harboring similar mutations, such as acute myeloid leukemia and chondrosarcoma, could be beneficial. [, ]

DS-1001a

  • Compound Description: DS-1001a is a potent and selective inhibitor of mutant IDH1. It is the free form of DS-1001b, meaning that DS-1001b is a salt form of DS-1001a. [] DS-1001a was radiolabeled with carbon-14 ([¹⁴C]DS-1001a) to study its brain exposure in mice, demonstrating its ability to cross the blood-brain barrier. []
  • Relevance: DS-1001a is the free form of the target compound DS-1001b and shares the same core chemical structure and mechanism of action. The primary difference lies in their formulation, with DS-1001b being a tert-butylamine salt of DS-1001a to enhance its pharmaceutical properties. []

Compound A

  • Compound Description: Compound A is a derivative of DS-1001b used in X-ray crystallography studies to elucidate the binding mode of DS-1001b with mutant IDH1. [] The analysis revealed that Compound A binds to the allosteric pocket of the IDH1R132C dimer, stabilizing it in an "open" inactive conformation. []

2-Hydroxyglutarate (2-HG)

  • Compound Description: 2-HG is an oncometabolite produced by mutant IDH1 and IDH2 enzymes. Instead of converting isocitrate to α-ketoglutarate (α-KG), mutant IDHs convert α-KG to 2-HG. [] Accumulation of 2-HG in cells leads to aberrant epigenetic modifications and contributes to tumorigenesis. []
  • Relevance: 2-HG is the product of the enzymatic reaction catalyzed by mutant IDH1, the target of DS-1001b. DS-1001b inhibits the production of 2-HG by mutant IDH1, thus reducing its levels in tumors. [, , , ] The reduction of 2-HG levels by DS-1001b is a key indicator of its efficacy in inhibiting mutant IDH1 activity. [, , , ]

α-Ketoglutarate (α-KG)

  • Compound Description: α-KG is a key metabolite involved in various cellular processes, including the tricarboxylic acid (TCA) cycle and epigenetic regulation. It is the natural substrate of wild-type IDH1 and IDH2 enzymes. []
  • Relevance: α-KG is the substrate that mutant IDH1 abnormally converts into 2-HG. By inhibiting mutant IDH1, DS-1001b aims to restore the normal metabolic flux of α-KG and prevent the accumulation of the oncometabolite 2-HG. []
Source and Classification

DS-1001b was developed by Daiichi Sankyo and has been classified as an anti-cancer agent, specifically within the category of targeted therapies for gliomas. Its mechanism involves selective inhibition of mutant IDH1, which plays a critical role in metabolic pathways altered in cancer cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of DS-1001b is documented in a Patent Cooperation Treaty application (publication number: WO2016052697 A). The compound is synthesized through a series of chemical reactions that involve the formation of specific functional groups aimed at enhancing its bioavailability and selectivity for mutant IDH1.

Key technical details include:

  • Cocrystallization: This method was used to study the interaction between DS-1001b and IDH1, utilizing a sitting-drop vapor diffusion technique to create high-quality crystals for X-ray diffraction analysis.
  • Analytical Techniques: The characterization of DS-1001b involved advanced techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) to measure concentrations in biological samples .
Molecular Structure Analysis

Structure and Data

The molecular structure of DS-1001b features a complex arrangement that facilitates its interaction with the mutant IDH1 enzyme. The compound's design includes specific binding sites that allow for effective inhibition of the enzyme's neomorphic activity, which converts α-ketoglutarate to D-2-hydroxyglutarate.

Key structural data includes:

  • X-ray Crystallography: Structural data obtained from X-ray diffraction studies provide insights into the binding conformation of DS-1001b with IDH1.
  • Atomic Coordinates: These have been deposited in the Protein Data Bank, allowing for detailed analysis by researchers interested in drug design and enzyme inhibition .
Chemical Reactions Analysis

Reactions and Technical Details

DS-1001b undergoes specific chemical interactions when administered, primarily involving its binding to mutant IDH1. This binding inhibits the enzyme's activity, leading to decreased production of D-2-hydroxyglutarate.

Technical details include:

  • Inhibition Mechanism: The compound competes with isocitrate for binding at the active site of IDH1, effectively blocking its catalytic function.
  • Impact on Tumor Metabolism: By inhibiting D-2-HG production, DS-1001b alters metabolic pathways in glioma cells, promoting differentiation and reducing proliferation .
Mechanism of Action

Process and Data

The mechanism of action for DS-1001b involves several key processes:

  • Inhibition of Mutant Isocitrate Dehydrogenase 1: By selectively targeting the R132H mutation, DS-1001b disrupts the aberrant metabolic pathway that leads to increased levels of D-2-hydroxyglutarate.
  • Reduction of Oncometabolite Levels: Treatment with DS-1001b has been shown to significantly lower intracellular D-2-HG levels in various cell lines harboring IDH mutations.

Data from studies indicate that this reduction correlates with impaired tumor growth and enhanced differentiation markers in treated cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of DS-1001b contribute to its efficacy as an oral medication:

  • Solubility: The compound exhibits favorable solubility characteristics that enhance its bioavailability.
  • Stability: Stability studies indicate that DS-1001b maintains its integrity under physiological conditions.

Chemical properties include:

  • Molecular Weight: The molecular weight and specific functional groups are tailored to optimize interactions with the target enzyme.

Relevant data from pharmacokinetic studies show effective absorption and distribution within brain tissues, supporting its use in treating central nervous system tumors .

Applications

Scientific Uses

DS-1001b has significant potential applications in oncology, particularly for patients with gliomas harboring IDH mutations. Key applications include:

  • Clinical Trials: Ongoing clinical trials are assessing its safety and efficacy in patients with recurrent or progressive IDH1-mutant gliomas.
  • Research Studies: Preclinical studies demonstrate its ability to modulate tumor metabolism and promote differentiation, providing a basis for further exploration in targeted cancer therapies.

Properties

CAS Number

1898207-64-1

Product Name

DS-1001b

IUPAC Name

(E)-3-[1-[5-(2-fluoropropan-2-yl)-3-(2,4,6-trichlorophenyl)-1,2-oxazole-4-carbonyl]-3-methylindol-4-yl]prop-2-enoic acid;2-methylpropan-2-amine

Molecular Formula

C29H29Cl3FN3O4

Molecular Weight

608.9 g/mol

InChI

InChI=1S/C25H18Cl3FN2O4.C4H11N/c1-12-11-31(17-6-4-5-13(19(12)17)7-8-18(32)33)24(34)21-22(30-35-23(21)25(2,3)29)20-15(27)9-14(26)10-16(20)28;1-4(2,3)5/h4-11H,1-3H3,(H,32,33);5H2,1-3H3/b8-7+;

InChI Key

UPPAAWQBZQBNIE-USRGLUTNSA-N

SMILES

CC1=CN(C2=CC=CC(=C12)C=CC(=O)O)C(=O)C3=C(ON=C3C4=C(C=C(C=C4Cl)Cl)Cl)C(C)(C)F.CC(C)(C)N

Solubility

Soluble in DMSO

Synonyms

DS-1001B; DS 1001B; DS1001B; DS-1001; DS 1001; DS1001.

Canonical SMILES

CC1=CN(C2=CC=CC(=C12)C=CC(=O)O)C(=O)C3=C(ON=C3C4=C(C=C(C=C4Cl)Cl)Cl)C(C)(C)F.CC(C)(C)N

Isomeric SMILES

CC1=CN(C2=CC=CC(=C12)/C=C/C(=O)O)C(=O)C3=C(ON=C3C4=C(C=C(C=C4Cl)Cl)Cl)C(C)(C)F.CC(C)(C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.